Rosmarinine

Übersicht

Beschreibung

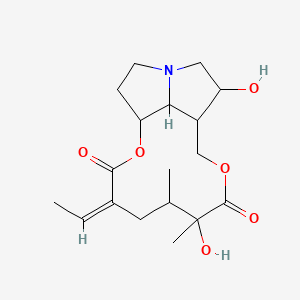

Rosmarinine is a natural compound found in many plants, particularly in the herbs of Senecio pleistocephalus . It is a type of alkaloid with the molecular formula C18H27NO6 . It is a powder in physical form .

Synthesis Analysis

The synthesis of Rosmarinine involves several steps. The first specific intermediate in the synthesis of Rosmarinine is produced by an enzyme called homospermidine synthase . The synthesis of Rosmarinine from Senecionine has also been reported .

Molecular Structure Analysis

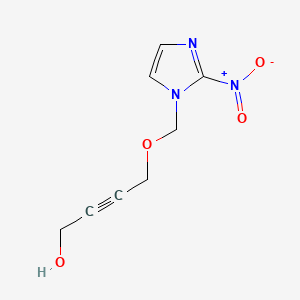

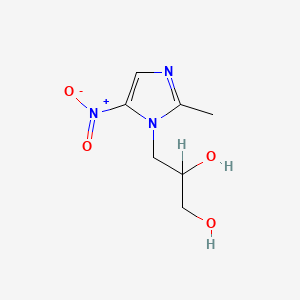

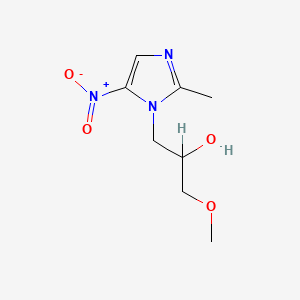

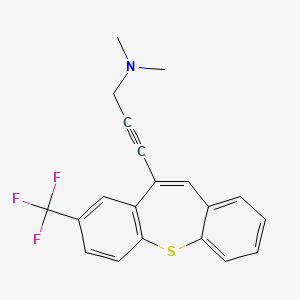

The molecular structure of Rosmarinine consists of 18 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . It has a total of 54 bonds, including 27 non-hydrogen bonds, 3 multiple bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 twelve-membered ring, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Chemical Reactions Analysis

The extraction process of Rosmarinine from Rosmarinus officinalis L. leaves (Rosmarini folium) involves maceration with 70% (v/v) ethanol . The process is monitored using various analytical methods, including total hydroxycinnamic derivatives according to the European Pharmacopoeia, total phenolic content according to Folin–Ciocalteu, and rosmarinic acid content measured by UHPLC-UV analysis .

Physical And Chemical Properties Analysis

Rosmarinine is a powder in physical form . It has a molecular weight of 353.41 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Wissenschaftliche Forschungsanwendungen

Synthesis of Rosmarinecine Derivatives

Rosmarinine can be used in the synthesis of Rosmarinecine derivatives . The chemoselectivity of the silylation of the hydroxyl groups at position C-2 and C-8 of 2 was controlled by the time of the reaction . These derivatives can be precursors of new polyhydroxypyrrolizidines due to their regioselective preparation .

Inhibiting Activity of Glycosidases

Polyhydroxypyrrolizidine alkaloids, which include Rosmarinine, have attracted considerable attention due to their selective inhibiting activity of glycosidases . This has stimulated research on the synthesis of natural polyhydroxypirrolizidine alkaloids and analogues as potential agents against cancer and viral infections .

Potential Agents Against Cancer

Research has been stimulated on the synthesis of natural polyhydroxypirrolizidine alkaloids and analogues, including Rosmarinine, as potential agents against cancer .

Potential Agents Against Viral Infections

Similarly, Rosmarinine and its analogues have been studied for their potential use against viral infections .

Topical Applications

Rosemary, which contains Rosmarinine, has therapeutic properties and has been used in the pharmaceutical and cosmetics industries . Its therapeutic uses have been explored for the treatment of inflammatory diseases .

Wound Healing and Skin Cancer Treatments

Rosemary, and by extension Rosmarinine, has been studied for its potential use in wound healing and skin cancer treatments .

Treatment of Non-Pathological Conditions

Rosemary has potential applications in the treatment of non-pathological conditions, such as cellulite, alopecia, ultraviolet damage, and aging . This suggests that Rosmarinine may also have potential in these applications.

Development of Topical Formulations

The literature suggests that there is potential for the development of topical formulations of Rosmarinine’s bioactive compounds .

Zukünftige Richtungen

Research into the evolution of pyrrolizidine alkaloid biosynthesis, including Rosmarinine, suggests that although the first steps of this pathway are highly conserved, the diversification of secondarily derived pyrrolizidine alkaloids is extremely plastic . Future studies may focus on understanding this diversification process and exploring the potential pharmacological applications of Rosmarinine .

Wirkmechanismus

Target of Action

Rosmarinine, a pyrrolizidine alkaloid , is predominantly produced by plants as a defense mechanism against herbivores . .

Mode of Action

It is known that rosmarinic acid, a bioactive phenolic compound commonly found in plants of the lamiaceae and boraginaceae families, is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions

Biochemical Pathways

Rosmarinic acid has been shown to have various curative activities, such as anti-inflammatory, antioxidant, anticancer, antimicrobial, and anti-diabetes properties . It is likely that Rosmarinine, being a similar compound, may affect similar biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of Rosmarinic acid, a compound similar to Rosmarinine, have been studied in rats. After oral administration, it was characterized by rapid absorption, middle-speed elimination, and poor absolute bioavailability . The systemic exposure exhibited a lack of dose proportionality over the dose range from 12.5 to 50 mg kg −1

Result of Action

Rosmarinic acid has shown potent chemoprotective properties . It has been revealed through in vitro and in vivo studies of various inflammatory diseases like arthritis, colitis, and atopic dermatitis . Given the similarity between Rosmarinic acid and Rosmarinine, it is possible that Rosmarinine may have similar molecular and cellular effects.

Action Environment

Environmental factors can significantly affect the action, efficacy, and stability of compounds like Rosmarinine. For instance, the abundance of certain bacteria in desert soils was significantly affected by various environmental factors, including latitude, longitude, altitude, and others

Eigenschaften

IUPAC Name |

(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7,12-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-13(20)8-19-6-5-14(15(12)19)25-16(11)21/h4,10,12-15,20,23H,5-9H2,1-3H3/b11-4-/t10-,12+,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXVXKIMPBHRQR-VFQWDWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosmarinine | |

CAS RN |

520-65-0 | |

| Record name | (3Z,5R,6R,9aS,10S,14aR,14bR)-3-Ethylidenedodecahydro-6,10-dihydroxy-5,6-dimethyl[1,6]dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ROSMARININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF2N9W4Q5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is rosmarinine and where is it found?

A1: Rosmarinine is a pyrrolizidine alkaloid (PA) primarily found in various Senecio plant species. It was first isolated from Senecio rosmarinifolius. [, ] PAs are a class of naturally occurring toxins characterized by a pyrrolizidine nucleus, typically esterified with a necic acid. [, ]

Q2: How is rosmarinine biosynthesized in plants?

A2: Rosmarinine biosynthesis utilizes putrescine as a primary precursor. [, , ] The pathway involves the incorporation of two putrescine molecules, which eventually cyclize to form the pyrrolizidine ring system. [, ] Specifically, rosmarinine biosynthesis likely diverges from other PA pathways during the cyclization of an immonium ion, leading to the formation of isoretronecanol as a key intermediate. [, ]

Q3: What is the role of isoretronecanol in rosmarinine biosynthesis?

A3: Isoretronecanol is a critical intermediate in the biosynthesis of rosmarinine. [] It is formed through the reduction of a 1-formylpyrrolizidine intermediate. This reduction step is stereospecific, with a hydride donor attacking the aldehyde group from a specific direction. [] Isoretronecanol is then hydroxylated with retention of configuration at specific carbon positions to ultimately form rosmarinecine, the necine base of rosmarinine. []

Q4: How efficient are different precursors in rosmarinine biosynthesis?

A4: While putrescine is a key precursor, its incorporation efficiency varies. Studies have shown that N-acetylputrescine is incorporated less efficiently than putrescine into rosmarinine in Senecio pleistocephalus. [] This suggests that the plant might favor direct utilization of putrescine over its acetylated form for rosmarinine biosynthesis. []

Q5: What is the stereochemistry of the enzymatic processes involved in rosmarinecine biosynthesis?

A5: Extensive research using deuterium-labeled putrescine precursors has elucidated the stereospecificity of rosmarinecine formation. The conversion of two putrescine molecules into a 1β-formyl-8α-pyrrolizidine intermediate involves the stereospecific loss of pro-S hydrogens from three of the four amino groups involved. [] Furthermore, formation of the pyrrolizidine ring involves stereospecific removal of a pro-R hydrogen and retention of a pro-S hydrogen on the carbon destined to become C-1 of rosmarinecine. []

Q6: Which other alkaloids are found alongside rosmarinine in Senecio species?

A6: Various Senecio species produce a range of PAs in addition to rosmarinine. These include:

- Senecionine: Found in Senecio triangularis, Senecio taiwanensis, and Senecio vulgaris [, , ].

- Integerrimine: Often co-occurs with senecionine and is found in similar species [, ].

- Platyphylline: Detected in Senecio triangularis and Senecio hadiensis [, ].

- Retrorsine: Identified in Senecio triangularis and Senecio isatideus [, ].

- Triangularine and Neotriangularine: These novel alkaloids were isolated from Senecio triangularis [].

Q7: What is the significance of the pyrrolic nucleus in rosmarinine and other PAs?

A7: The pyrrolic nucleus is thought to be crucial for the biological activity of PAs, including their toxicity. [] Studies suggest that a simple alkylating pyrrole, potentially derived from the metabolism of PAs, could be the biologically active agent. [] This highlights the importance of the pyrrolic structure in understanding the potential adverse effects of these alkaloids.

Q8: Have there been attempts to synthesize rosmarinine or its analogues?

A8: Yes, researchers have explored synthetic routes to rosmarinine and related compounds. One approach successfully yielded (1R,2R,7R,7aS)-1-Hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol through rosmarinine degradation. [] Efforts to create synthanecines, like Synthanecine A and Synthanecine B, have also been undertaken. [] These synthetic endeavours aim to further investigate the structure-activity relationships and biosynthetic pathways of these alkaloids.

Q9: What analytical techniques are used to study rosmarinine?

A9: Various analytical methods are employed to characterize and quantify rosmarinine and other PAs. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation and studying biosynthetic pathways. [, , , ]

- Mass Spectrometry (MS): Employed for identifying and characterizing alkaloids, including electron impact and chemical ionization techniques. [, ]

- Radiolabeling: Using isotopes like 14C and 3H to track the incorporation of precursors into alkaloids and understand their biosynthetic origins. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B1680648.png)

![(2R)-2-[[(2S)-4-methyl-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoyl]amino]-3-methylsulfanylpropanoic acid](/img/structure/B1680652.png)

![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B1680654.png)

![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)

![N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1680659.png)

![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)